3-Bromo-4-(trifluoromethoxy)phenol
Overview
Description
3-Bromo-4-(trifluoromethoxy)phenol is a brominated phenol derivative with a trifluoromethoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pesticide development. The presence of both bromine and trifluoromethoxy groups on the phenol ring can significantly influence its reactivity and physical properties, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of brominated phenols typically involves the direct halogenation of phenols. For instance, bromination of various phenol derivatives has been achieved using trifluoromethanesulfonic acid, which facilitates the introduction of bromine meta to the hydroxyl group . In the case of 3-trifluoromethyl phenol, an important intermediate, the synthesis involves a multi-step process starting from trifluoromethyl benzene, including nitration, reduction, diazotization, and hydrolysis, with optimization steps to improve yield and purity .
Molecular Structure Analysis
The molecular structure of brominated phenols can be determined using techniques such as X-ray crystallography and compared with theoretical calculations like density functional theory (DFT). For example, the crystal structure of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was elucidated and found to be in agreement with DFT calculations . Similarly, vibrational spectroscopy and DFT calculations have been used to investigate the structure of 3-bromo phenol, providing insights into the effects of halogen substitution on the molecular geometry .
Chemical Reactions Analysis
Brominated phenols can undergo various chemical reactions, including electrophilic aromatic substitution, where the bromine atom can be replaced or the molecule can be further functionalized. For example, acid-promoted electrophilic trifluoromethylthiolation of phenols has been demonstrated, showing para-selectivity in the functionalization of the phenol ring . Additionally, the reactivity of brominated phenols can lead to complex rearrangements and disproportionation reactions, as seen with bromodienones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenols are influenced by the presence of substituents on the aromatic ring. The inductive effect of the bromine and trifluoromethoxy groups affects the molecule's electronic properties, as evidenced by vibrational spectroscopy studies . The photodissociation dynamics of brominated alcohols, closely related to brominated phenols, have been studied, revealing details about the C-Br bond dissociation and the influence of non-adiabatic curve crossing on the reaction pathways . Additionally, natural bromophenols have been shown to possess significant antioxidant activity, which could be an important aspect of the physical and chemical properties of 3-Bromo-4-(trifluoromethoxy)phenol .
Scientific Research Applications
Aryne Route Synthesis
- 3-Bromo-4-(trifluoromethoxy)phenol has been used in the synthesis of various organic compounds. A study by Schlosser and Castagnetti (2001) showed its role in the generation of phenyllithium intermediates, which are useful in organic synthesis (Schlosser & Castagnetti, 2001).
Halogenation and Isomerization
- Fischer and Henderson (1983) investigated the bromination of phenols and found that 3-Bromo-4-(trifluoromethoxy)phenol can undergo isomerization and disproportionation, highlighting its utility in chemical transformations (Fischer & Henderson, 1983).
Nanoparticle Synthesis
- This compound has been used in the synthesis of nanoparticles. Fischer, Baier, and Mecking (2013) utilized it in the preparation of bright emission-tuned nanoparticles, demonstrating its application in advanced materials science (Fischer, Baier, & Mecking, 2013).
Epoxy Systems
- In the field of polymer science, Wang and Mendoza (1991) explored the use of 3-Bromo-4-(trifluoromethoxy)phenol in epoxy resins, particularly for electronic encapsulation applications, highlighting its contribution to the stability and fire retardancy of the materials (Wang & Mendoza, 1991).
Antibacterial Activity
- The compound's role in antibacterial research has been explored. Prasad et al. (2006) synthesized Aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e][1,3,2]oxazaphosphinine 2-oxides, evaluating their antibacterial activity (Prasad, Babu, Reddy, Haranath, & Reddy, 2006).
Spectroelectrochemical Properties
- Kamiloğlu et al. (2018) investigated the synthesis and spectroelectrochemical properties of phthalocyanines bearing 3-Bromo-4-(trifluoromethoxy)phenol, showcasing its potential in electrochemical technologies (Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Photosensitive Diode Fabrication
- In a study by Günsel et al. (2019), a tetra-substituted copper(ii) phthalocyanine with 3-Bromo-4-(trifluoromethoxy)phenol groups was synthesized and used to fabricate a photosensitive diode, indicating applications in optoelectronics (Günsel, Bilgiçli, Pişkin, Tüzün, Yarasir, & Gündüz, 2019).
Chemical Derivatization and Environmental Studies
- Fujita, Campbell, Mong, and Reinhard (2001) applied chemical derivatization techniques combined with mass spectrometry for the environmental characterization of metabolites, where similar compounds to 3-Bromo-4-(trifluoromethoxy)phenol were analyzed (Fujita, Campbell, Mong, & Reinhard, 2001).
Alkylation in Phase-Transfer Catalysis
- Reinholz, Becker, Hagenbruch, Schäfer, and Schmitt (1990) explored the alkylation of phenols using 3-Bromo-4-(trifluoromethoxy)phenol in phase-transfer catalysis, relevant to chemical synthesis (Reinholz, Becker, Hagenbruch, Schäfer, & Schmitt, 1990).
Biodegradation Studies
- The biodegradation potential of similar compounds was studied by Schmidt, Wittich, Erdmann, Wilkes, Francke, and Fortnagel (1992), providing insights into environmental remediation techniques (Schmidt, Wittich, Erdmann, Wilkes, Francke, & Fortnagel, 1992).
Inorganic Chemistry Applications
- Kasuga, Anami, and Yamamoto (1978) demonstrated the utility of 3-Bromo-4-(trifluoromethoxy)phenol in inorganic chemistry, particularly in the study of metal complexes (Kasuga, Anami, & Yamamoto, 1978).
Electrophilic Aromatic Trifluoromethylthiolation
- Jereb and Gosak (2015) conducted a study on the electrophilic aromatic ring trifluoromethylthiolation of phenols, which included 4-(trifluoromethylthio)phenol derivatives (Jereb & Gosak, 2015).
Cluster Chemistry
- Zhang, Hua, Zhong-hang, Zhang, and Hai (2018) synthesized novel manganese clusters using ligands similar to 3-Bromo-4-(trifluoromethoxy)phenol, exploring cluster chemistry and its properties (Zhang, Hua, Zhong-hang, Zhang, & Hai, 2018).
Surfactant Systems in Chemistry
- Currie (2004) studied the use of micellar media for substitution reactions involving phenols and bromo alcohols, demonstrating the relevance of such systems in chemical synthesis (Currie, 2004).
Safety And Hazards
The safety data sheet for a similar compound, “1-Bromo-4-(trifluoromethoxy)benzene”, indicates that it is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPNWQKCKBFPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373765 | |
Record name | 3-bromo-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)phenol | |
CAS RN |
886496-88-4 | |
Record name | 3-Bromo-4-(trifluoromethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886496-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-(trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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